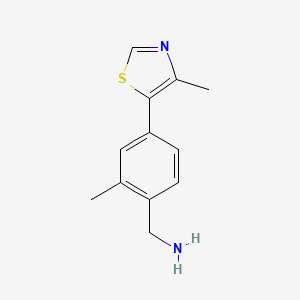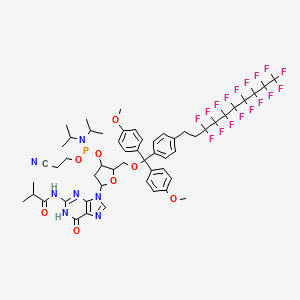
2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is a sulfur-containing nucleoside triphosphate derivative. This compound is known for its unique structure, which includes a thiophosphate group replacing one of the oxygen atoms in the triphosphate chain. It is commonly used in biochemical research, particularly in studies involving DNA synthesis and polymerase chain reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the following steps:
Starting Material: The synthesis begins with 2’,3’-dideoxyguanosine.
Phosphorylation: The 5’-hydroxyl group of 2’,3’-dideoxyguanosine is phosphorylated using thiophosphoric acid derivatives under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral drugs and as a tool in genetic research.
Industry: The compound is utilized in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA or RNA strands during synthesis. The presence of the thiophosphate group prevents the formation of phosphodiester bonds with subsequent nucleotides, leading to chain termination. This property makes it a valuable tool in polymerase chain reactions and sequencing applications.
類似化合物との比較
Similar Compounds
- 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) sodium salt
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt
- 2’,3’-Dideoxyguanosine-5’-O-triphosphate sodium salt
Uniqueness
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to the presence of the thiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
特性
分子式 |
C10H12N5Na4O11P3S |
|---|---|
分子量 |
595.18 g/mol |
IUPAC名 |
tetrasodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16);;;;/q;4*+1/p-4 |
InChIキー |
AFDVXAVZPVZVKF-UHFFFAOYSA-J |
正規SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=C(NC3=O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)


![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)


